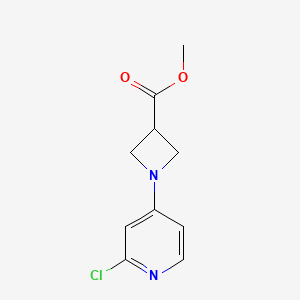
Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of the 2-Chloropyridin-4-yl Group: This step involves the coupling of the azetidine ring with a 2-chloropyridine derivative using Suzuki–Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound on an industrial scale.
化学反応の分析
Types of Reactions
Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2-chloropyridin-4-yl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学的研究の応用
Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate
- Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride
Uniqueness
Methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate is unique due to the presence of the 2-chloropyridin-4-yl group, which imparts distinct chemical and biological properties
特性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC名 |
methyl 1-(2-chloropyridin-4-yl)azetidine-3-carboxylate |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-10(14)7-5-13(6-7)8-2-3-12-9(11)4-8/h2-4,7H,5-6H2,1H3 |
InChIキー |
GEHWAJULNNQXPW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CN(C1)C2=CC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
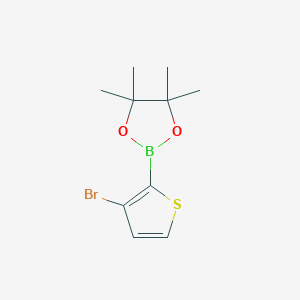
![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
![tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)

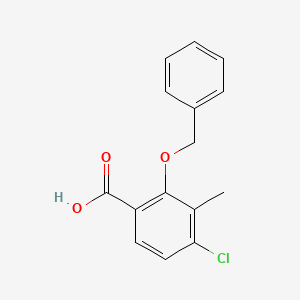

![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)

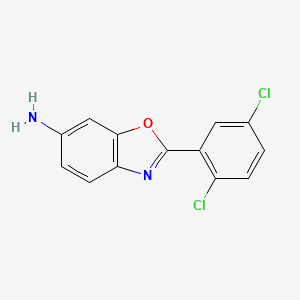
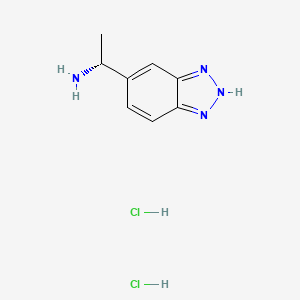
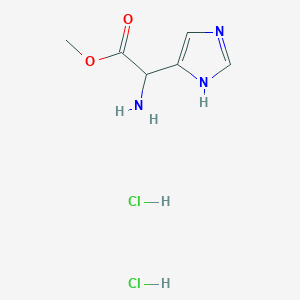
![Methyl[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13453227.png)

